molecular formula C7H3Br3O2 B099877 2,3,5-Tribromobenzoic acid CAS No. 15396-38-0

2,3,5-Tribromobenzoic acid

Cat. No.: B099877
CAS No.: 15396-38-0
M. Wt: 358.81 g/mol
InChI Key: VXRZWSOTDBLHDQ-UHFFFAOYSA-N
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Description

2,3,5-Tribromobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has a molecular weight of 358.81 g/mol

Mechanism of Action

Target of Action

The primary targets of 2,3,5-Tribromobenzoic acid are currently under investigation. It is a halobenzoic acid that is being studied for its potential as a plant growth regulator .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its physicochemical properties, including its molecular weight of 358.81 Da , and its predicted pKa of 2.07 .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As a potential plant growth regulator, it may influence plant growth and development at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and light conditions may affect its stability and activity. The compound’s storage temperature is recommended to be 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically takes place in a solvent like acetic acid or carbon tetrachloride, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in a concentrated sulfuric acid medium. This method allows for the bromination to occur more selectively and efficiently, producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Tribromobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromobenzoic acid: Another tribrominated benzoic acid with bromine atoms at different positions.

    3-Bromobenzoic acid: A monobrominated derivative of benzoic acid.

Uniqueness

2,3,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of three bromine atoms makes it more reactive in substitution and reduction reactions compared to monobrominated or dibrominated benzoic acids .

Properties

IUPAC Name

2,3,5-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRZWSOTDBLHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589865
Record name 2,3,5-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-38-0
Record name 2,3,5-Tribromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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